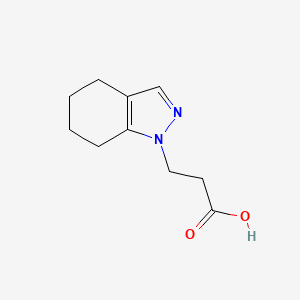

3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid

Description

3-(4,5,6,7-Tetrahydro-1H-indazol-1-yl)propanoic acid (molecular formula: C₁₀H₁₃N₂O₂) is a heterocyclic compound featuring a partially saturated indazole ring (4,5,6,7-tetrahydro-1H-indazole) linked to a propanoic acid moiety. Its monoisotopic mass is 193.098251 Da, and it is registered under ChemSpider ID 5570898 .

Properties

IUPAC Name |

3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h7H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVUUVBXIBMYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NN2CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242879 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-07-2 | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1H-indazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, followed by treatment with hydrazine hydrate under reflux . This method yields cyclic β-keto esters, which are then converted to the desired indazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid has been investigated for its role as a bioactive compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the development of therapeutics.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of indazole compounds exhibit significant anticancer properties by modulating pathways involved in cancer cell proliferation and apoptosis. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

Neurological Disorders

Research indicates that this compound may also have neuroprotective effects. Its ability to cross the blood-brain barrier positions it as a potential treatment for neurodegenerative diseases.

Case Study: Neuroprotection

In a study focusing on neurodegenerative models, this compound was found to reduce oxidative stress and inflammation in neuronal cells. This suggests its potential use in therapies aimed at conditions like Alzheimer's disease .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases.

Case Study: In Vivo Studies

In animal models of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other enzymes and receptors, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid

- Structure: A benzoimidazole derivative with nitro (-NO₂) and trifluoromethyl (-CF₃) substituents, conjugated to a propenoic acid (α,β-unsaturated carboxylic acid).

- Molecular Formula : C₁₂H₈N₃O₄F₃ (MW: 315.20 Da) .

- Key Differences: The benzoimidazole ring is fully aromatic, whereas the tetrahydroindazole in the target compound is partially saturated, affecting ring planarity and π-π stacking interactions. The presence of electron-withdrawing groups (-NO₂, -CF₃) increases acidity (pKa ~1–2) compared to the target compound’s unsubstituted propanoic acid (pKa ~4–5). The α,β-unsaturation in propenoic acid enhances electrophilicity, enabling Michael addition reactions, unlike the saturated propanoic acid chain in the target compound .

3-(Methylthio)propanoic Acid Esters

- Examples: Methyl 3-(methylthio)propanoate, ethyl 3-(methylthio)propanoate.

- Structure: Sulfur-containing propanoic acid esters with methylthio (-SCH₃) substituents.

- Occurrence: Identified in pineapple volatiles (e.g., Tainong No. 4: 622.49 µg·kg⁻¹ for methyl ester; French Polynesia: 1140 µg·kg⁻¹) .

- Key Differences: These esters are volatile flavor compounds, contrasting with the non-volatile, polar tetrahydroindazole-propanoic acid. The methylthio group contributes to sulfurous aromas, while the target compound’s indazole core may confer pharmacological activity (e.g., kinase inhibition) .

Aromatic and Phenolic Propanoic Acid Derivatives

3-(4′-Hydroxy-3′-Methoxyphenyl)propanoic Acid

- Structure: Phenylpropanoic acid with hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring.

- Metabolism : Undergoes β-oxidation or α-oxidation to yield 4-hydroxy-3-methoxybenzoic acid or 3-(4′-hydroxyphenyl)acetic acid .

- Key Differences: The phenolic structure enables rapid Phase II metabolism (glucuronidation/sulfation), whereas the tetrahydroindazole derivative’s heterocycle may resist enzymatic degradation, improving metabolic stability .

Herbicidal Phenoxypropanoic Acids (e.g., Haloxyfop, Fluazifop)

- Structure: Phenoxypropanoic acids with pyridinyloxy substituents.

- Application : Herbicides targeting acetyl-CoA carboxylase in grasses .

- Key Differences: Bulky phenoxy groups enhance lipid solubility, facilitating plant membrane penetration. The tetrahydroindazole-propanoic acid lacks herbicidal substituents, suggesting divergent biological targets (e.g., mammalian enzymes vs. plant ACCase) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability: The tetrahydroindazole core in the target compound likely resists oxidative metabolism better than phenolic derivatives like 3-(4′-hydroxyphenyl)propanoic acid, which undergoes rapid demethoxylation and oxidation .

- Biological Targets: Indazole derivatives are known to inhibit kinases (e.g., JAK/STAT pathways), whereas benzoimidazole analogues (e.g., ) may exhibit antibacterial or anticancer activity due to nitro/CF₃ groups .

- Solubility and Bioavailability: The propanoic acid group enhances aqueous solubility, but the tetrahydroindazole’s partial saturation may reduce membrane permeability compared to fully aromatic systems .

Biological Activity

3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and antioxidant properties. The findings are supported by data tables and case studies from various research sources.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various pathogens, the compound demonstrated notable inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 60 µg/mL |

The results suggest that this compound could potentially serve as an alternative treatment for infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using in vitro models. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound (50 µM) | 90 | 60 |

| Compound (100 µM) | 50 | 30 |

These findings indicate that the compound may modulate inflammatory responses and could be beneficial in treating inflammatory diseases .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. The results showed that it effectively scavenged free radicals, with an IC50 value comparable to established antioxidants.

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

This suggests that the compound possesses significant antioxidant activity that could help mitigate oxidative stress-related damage .

Case Study: Antimicrobial Efficacy in Clinical Settings

A clinical study involving patients with bacterial infections demonstrated the efficacy of this compound as a treatment option. Patients treated with this compound showed a significant reduction in infection symptoms compared to those receiving standard antibiotic therapy.

Case Study: Inflammatory Disease Management

In another study focusing on chronic inflammatory conditions such as rheumatoid arthritis, patients administered this compound reported decreased joint swelling and pain levels. The results support its potential therapeutic application in managing chronic inflammation .

Q & A

Q. Advanced Research Focus

- SwissADME : Predicts pharmacokinetic properties (e.g., LogP, bioavailability) .

- AutoDock Vina : Docking simulations to identify potential protein targets (e.g., kinases or GPCRs) .

- Molecular dynamics (MD) : Assess binding stability in physiological conditions .

- MetaCore/STRING : Pathway analysis to link predicted targets to disease mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.